3,3'-Dihydroxy binaphthalene
Overview
Description
3,3’-Dihydroxy binaphthalene is an organic compound belonging to the binaphthalene family It consists of two naphthalene units connected at the 3 and 3’ positions, each bearing a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-dihydroxy binaphthalene typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the oxidative coupling polymerization using copper(II) chloride and (-)-sparteine in methanol at room temperature . This method allows for the enantiomer-selective polymerization of the compound.
Industrial Production Methods: Industrial production of 3,3’-dihydroxy binaphthalene often involves multi-step synthetic routes starting from commercially available naphthol derivatives. The process may include halogenation, coupling reactions, and subsequent purification steps to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dihydroxy binaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydroxy binaphthalenes.
Substitution: Formation of acylated binaphthalenes.
Scientific Research Applications
3,3’-Dihydroxy binaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3,3’-dihydroxy binaphthalene involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with electrophiles, while the aromatic rings can participate in π-π stacking interactions. These interactions play a crucial role in its catalytic and biological activities .
Comparison with Similar Compounds
2,2’-Dihydroxy binaphthalene: Similar structure but with hydroxyl groups at the 2 and 2’ positions.
3,3’-Dimethoxy binaphthalene: Similar structure but with methoxy groups instead of hydroxyl groups.
3,3’-Dihydroxy-2,2’-dimethoxy binaphthalene: Contains both hydroxyl and methoxy groups.
Uniqueness: 3,3’-Dihydroxy binaphthalene is unique due to its specific hydroxyl group positioning, which significantly influences its electronic and steric properties. This uniqueness makes it a valuable compound for specific catalytic and synthetic applications .
Properties
IUPAC Name |
4-(3-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-15-9-13-5-1-3-7-17(13)19(11-15)20-12-16(22)10-14-6-2-4-8-18(14)20/h1-12,21-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLTMGPJAACEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C3=CC(=CC4=CC=CC=C43)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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